N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a 4-chlorophenyl group and a 4-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 4-chloroaniline with 4-methoxybenzothiazole-2-thiol. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and solubility.
4-methoxy-1,3-benzothiazol-2-amine: Lacks the chlorophenyl group, which may influence its binding affinity to molecular targets.
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-thiol: Contains a thiol group instead of an amine group, which may alter its reactivity and applications.
The presence of both the 4-chlorophenyl and 4-methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in pharmacology.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its broad range of biological activities, combined with a methoxy and chlorophenyl substituent that enhances its pharmacological properties. The structural formula can be represented as follows:
The mechanism of action for this compound involves the inhibition of specific enzymes, particularly tyrosine kinases , which are pivotal in cell signaling pathways related to cancer cell proliferation. By inhibiting these kinases, the compound disrupts the growth and survival of cancer cells.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.0 |
U-937 (Monocytic Leukemia) | 12.5 | Doxorubicin | 8.0 |
HeLa (Cervical Cancer) | 20.0 | Cisplatin | 15.0 |
These results indicate that the compound has comparable or superior potency against certain cancer cell lines compared to standard chemotherapy agents .
Antimicrobial and Antiviral Properties
In addition to anticancer activity, the compound has been investigated for its antimicrobial and antiviral properties. It has shown effectiveness against various pathogens:
Pathogen Type | Activity | MIC (µg/mL) |
---|---|---|
Gram-positive Bacteria | Inhibition | 31.25 |
Gram-negative Bacteria | Moderate Inhibition | 62.50 |
Hepatitis B Virus (HBV) | Significant Reduction | IC50 = 5.0 |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial and antiviral agent .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and changes in the Bax/Bcl-2 ratio . The study highlighted the potential of this compound as an effective therapeutic agent in breast and monocytic leukemia cancers.
Case Study 2: Antiviral Activity Against HBV
Another investigation focused on the antiviral properties of the compound against Hepatitis B Virus (HBV). The results indicated a significant reduction in viral replication at sub-micromolar concentrations, suggesting that this compound may operate through mechanisms distinct from existing antiviral therapies .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYJMWQYWYPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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